molecular formula C19H36O4 B14404831 Methyl 11-acetoxyhexadecanoate CAS No. 88167-64-0

Methyl 11-acetoxyhexadecanoate

Cat. No.: B14404831
CAS No.: 88167-64-0
M. Wt: 328.5 g/mol
InChI Key: MGMZJVRGQIUAJY-UHFFFAOYSA-N
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Description

Methyl 11-acetoxyhexadecanoate is a methyl ester derivative of hexadecanoic acid (palmitic acid) featuring an acetoxy (-O-CO-CH₃) functional group at the 11th carbon of the alkyl chain. Its molecular formula is C₁₉H₃₆O₅, with a calculated molecular weight of 344.49 g/mol. The compound combines a long hydrophobic carbon chain with polar ester and acetoxy groups, imparting unique physicochemical properties. Potential applications include use as a specialty chemical intermediate, surfactant, or bioactive molecule in pharmaceuticals due to its bifunctional reactivity .

Properties

CAS No.

88167-64-0

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 11-acetyloxyhexadecanoate

InChI

InChI=1S/C19H36O4/c1-4-5-11-14-18(23-17(2)20)15-12-9-7-6-8-10-13-16-19(21)22-3/h18H,4-16H2,1-3H3

InChI Key

MGMZJVRGQIUAJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCCCCCCC(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 11-acetoxyhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl hexadecanoate. This intermediate is then acetylated using acetic anhydride and a base, such as pyridine, to introduce the acetoxy group at the 11th carbon position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification and acetylation processes. These processes are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 11-acetoxyhexadecanoate can undergo various chemical reactions, including:

    Oxidation: The acetoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 11-acetoxyhexadecanoic acid.

    Reduction: Formation of 11-hydroxyhexadecanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 11-acetoxyhexadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential role in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: It is used in the production of specialty chemicals and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of methyl 11-acetoxyhexadecanoate involves its hydrolysis to release hexadecanoic acid and methanol. This hydrolysis can be catalyzed by esterases or other enzymes in biological systems. The released hexadecanoic acid can then participate in various metabolic pathways, including lipid metabolism and energy production.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 11-acetoxyhexadecanoate with structurally related esters, focusing on molecular attributes, reactivity, and applications.

Table 1. Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups XlogP* Key Applications Reactivity Notes
This compound C₁₉H₃₆O₅ 344.49 Ester, acetoxy ~5.5 Specialty chemicals, synthesis Hydrolysis-prone acetoxy group
Methyl hexadecanoate C₁₇H₃₄O₂ 270.45 Ester ~7.2 Biodiesel, lubricants, cosmetics Stable; resists hydrolysis
Methyl hexadec-11-enoate C₁₇H₃₂O₂ 268.43 Ester, alkene 6.5 Lipid research, polymers Reactivity at double bond
Hexyl acetate C₈H₁₆O₂ 144.21 Ester 2.3 Solvent, flavoring agent High volatility
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Ester, hydroxyl -0.5 Pharmaceuticals, fragrances Acid-catalyzed ester hydrolysis

*XlogP estimated using computational tools or analogs.

Structural and Functional Differences

Methyl hexadecanoate (): A saturated ester lacking additional functional groups. Its hydrophobicity (higher XlogP ~7.2) makes it ideal for non-polar applications like biodiesel . In contrast, this compound’s acetoxy group introduces polarity (lower XlogP ~5.5) and susceptibility to hydrolysis, enabling use as a synthetic intermediate .

Methyl hexadec-11-enoate (): Features an unsaturated bond (C11) instead of an acetoxy group. The double bond lowers molecular weight (268.43 vs. 344.49 g/mol) and increases reactivity toward hydrogenation or oxidation compared to the acetoxy derivative .

Hexyl acetate (): A short-chain ester with high volatility (low molecular weight, 144.21 g/mol). Its applications diverge significantly, emphasizing solvent or fragrance roles rather than chemical synthesis .

Methyl 2-hydroxyacetate (): Contains a hydroxyl group adjacent to the ester, drastically reducing hydrophobicity (XlogP -0.5). This compound’s reactivity is dominated by its hydroxyl group, enabling ester interchange reactions .

Physicochemical and Reactivity Profiles

  • Hydrolysis Sensitivity: this compound’s acetoxy group is prone to hydrolysis under acidic or basic conditions, yielding 11-hydroxyhexadecanoic acid methyl ester. This contrasts with Methyl hexadecanoate, which is hydrolysis-resistant under mild conditions .
  • Thermal Stability: The long alkyl chain of this compound suggests higher thermal stability than short-chain esters like hexyl acetate but lower than fully saturated analogs due to the polar acetoxy group .
  • Solubility: The acetoxy group enhances solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) compared to Methyl hexadecanoate, which is predominantly soluble in non-polar solvents .

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